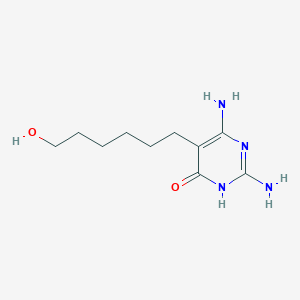
2,6-Diamino-5-(6-hydroxyhexyl)pyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diamino-5-(6-hydroxyhexyl)pyrimidin-4(1H)-one is a pyrimidine derivative with potential applications in various fields of scientific research. This compound features a pyrimidine ring substituted with amino groups at positions 2 and 6, and a hydroxyhexyl group at position 5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diamino-5-(6-hydroxyhexyl)pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common method involves the initial formation of the pyrimidine ring, followed by the introduction of the amino and hydroxyhexyl groups through substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
2,6-Diamino-5-(6-hydroxyhexyl)pyrimidin-4(1H)-one can undergo several types of chemical reactions, including:
Oxidation: The hydroxyhexyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino groups can be reduced to form amines.
Substitution: The amino and hydroxyhexyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyhexyl group may yield hexyl ketones, while reduction of the amino groups may produce primary amines.
Scientific Research Applications
2,6-Diamino-5-(6-hydroxyhexyl)pyrimidin-4(1H)-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and interaction with nucleic acids.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-Diamino-5-(6-hydroxyhexyl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and modulating biological processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-6-hydroxypyrimidine: A similar pyrimidine derivative with amino groups at positions 2 and 4 and a hydroxyl group at position 6.
2,5,6-Triaminopyrimidin-4-ol: Another pyrimidine derivative with three amino groups and a hydroxyl group.
Uniqueness
2,6-Diamino-5-(6-hydroxyhexyl)pyrimidin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyhexyl group provides additional functionality, making it versatile for various applications.
Properties
CAS No. |
647831-42-3 |
|---|---|
Molecular Formula |
C10H18N4O2 |
Molecular Weight |
226.28 g/mol |
IUPAC Name |
2,4-diamino-5-(6-hydroxyhexyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H18N4O2/c11-8-7(5-3-1-2-4-6-15)9(16)14-10(12)13-8/h15H,1-6H2,(H5,11,12,13,14,16) |
InChI Key |
PCVDKHTWWIXXCP-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCO)CCC1=C(N=C(NC1=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


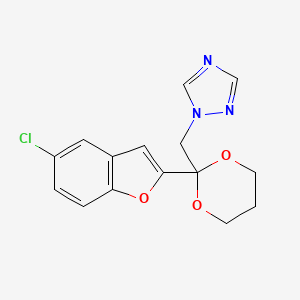
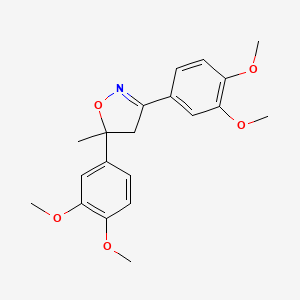
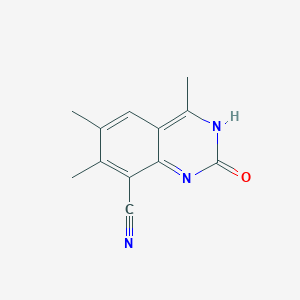

![Imidazo[1,2-a]pyrazin-8-amine, 3-(3,4-difluorophenyl)-N-methyl-](/img/structure/B12917944.png)
![9-(8,8-Dimethyl-1,7,9-trioxaspiro[4.5]decan-3-yl)-9H-purin-6-amine](/img/structure/B12917950.png)
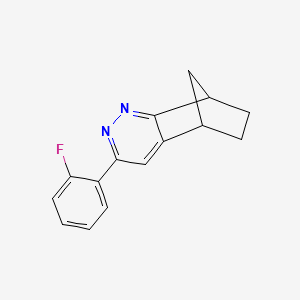
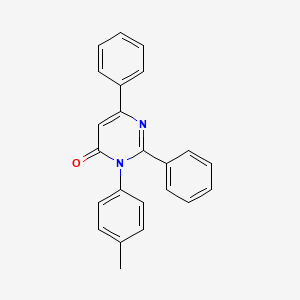

![3-(2H-1,3-Benzodioxol-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12917982.png)
![3-[(2-Chlorophenyl)methoxy]oxolane](/img/structure/B12917988.png)
![5'-S-[3-(Methylamino)propyl]-5'-thioadenosine](/img/structure/B12917993.png)

![Cyclooct[a]indolizine-6-carbonitrile, 7,8,9,10,11,12-hexahydro-](/img/structure/B12918013.png)
